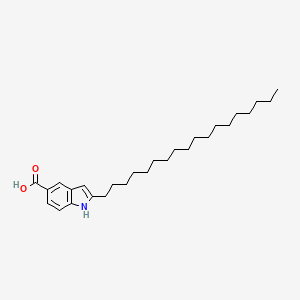
Hydroxytetracaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxytetracaine is a local anesthetic compound known for its potent and long-lasting effects. It is chemically classified as a benzoate ester and is structurally related to salicylic acid. The molecular formula of this compound is C15H24N2O3, and it has a molecular weight of 280.36 g/mol .
Preparation Methods
Hydroxytetracaine can be synthesized through a multi-step reaction process. One common synthetic route involves the following steps :
- Reaction of 4-nitrosalicylic acid with sodium carbonate and sodium iodide in ethanol.
- Treatment with aqueous ethanolic sodium carbonate.
- Reaction with thionyl chloride and pyridine in benzene, followed by treatment with 2-dimethylaminoethanol.
- Hydrogenation using palladium on charcoal in aqueous ethanolic hydrochloric acid.
- Reduction with zinc powder in acetic acid and benzene.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
Hydroxytetracaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hydroxytetracaine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of ester hydrolysis and amine substitution reactions.
Biology: this compound is used in studies of membrane permeability and ion channel function.
Medicine: As a local anesthetic, it is used in various medical procedures to provide localized pain relief.
Industry: this compound is used in the formulation of topical anesthetic creams and gels.
Mechanism of Action
Hydroxytetracaine exerts its effects by blocking sodium ion channels involved in the initiation and conduction of neuronal impulses . This action prevents the generation and propagation of action potentials, leading to localized anesthesia. The molecular targets of this compound are the voltage-gated sodium channels on neuronal membranes.
Comparison with Similar Compounds
Hydroxytetracaine is similar to other local anesthetics such as tetracaine, lidocaine, and benzocaine. it is unique in its longer duration of action and higher potency. Similar compounds include:
Tetracaine: Another ester-type local anesthetic with a similar mechanism of action.
Lidocaine: An amide-type local anesthetic with a shorter duration of action.
Benzocaine: An ester-type local anesthetic with a lower potency compared to this compound.
This compound’s uniqueness lies in its combination of high potency and long-lasting effects, making it particularly useful in medical applications requiring prolonged anesthesia.
Properties
CAS No. |
490-98-2 |
|---|---|
Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate |
InChI |
InChI=1S/C15H24N2O3/c1-4-5-8-16-12-6-7-13(14(18)11-12)15(19)20-10-9-17(2)3/h6-7,11,16,18H,4-5,8-10H2,1-3H3 |
InChI Key |
DHCUQNSUUYMFGX-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC(=C(C=C1)C(=O)OCCN(C)C)O |
Canonical SMILES |
CCCCNC1=CC(=C(C=C1)C(=O)OCCN(C)C)O |
| 490-98-2 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(8R,9R,10R,12R)-4-formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-8-yl]methyl carbamate](/img/structure/B1220121.png)
![2-Propenamide,3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-N-hydroxy-N-methyl-, (2E)-](/img/structure/B1220123.png)

![2,6-Ditert-butyl-4-[3-(3,5-ditert-butyl-4-hydroxyphenoxy)propoxy]phenol](/img/structure/B1220125.png)




![7-Oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1220131.png)

![(2S,3S,4R,5R,6R)-6-[(10S,11R,13S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid](/img/structure/B1220134.png)
